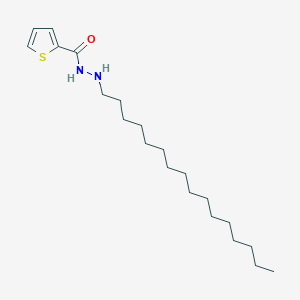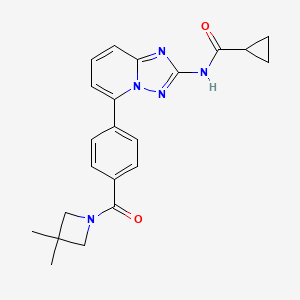
Solcitinib
Übersicht
Beschreibung
Solcitinib, also known as GSK2586184 or GLPG0778, is a selective Janus kinase 1 (JAK1) inhibitor . It has been used in trials studying the treatment of psoriasis, lupus, and ulcerative colitis . This compound is an orally active, competitive, potent, selective JAK1 inhibitor, with an IC50 of 9.8 nM .
Molecular Structure Analysis
The molecular formula of this compound is C22H23N5O2 . Its molecular weight is 389.45 . The structure of this compound includes a cyclopropane carboxamide group linked to a [1,2,4]triazolo[1,5-a]pyridine group .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 389.45 . It is a solid substance with a white to off-white appearance . The compound has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 rotatable bonds .
Wissenschaftliche Forschungsanwendungen
Behandlung paradoxer Reaktionen bei immunbedingten Dermatosen
Solcitinib, als ein Janus-Kinase (JAK)-Inhibitor, wurde auf seine potenzielle Anwendung bei der Behandlung paradoxer Reaktionen bei immunbedingten Dermatosen untersucht {svg_1}. Diese paradoxen Reaktionen beziehen sich auf das neu auftretende oder sich verschlimmernde Auftreten anderer immunvermittelter Dermatosen (hauptsächlich Psoriasis und atopische Dermatitis) nach Biologika-Behandlung von entzündlichen Dermatosen {svg_2}.
Behandlung von Bindegewebskrankheiten (CTDs)
This compound wird auch auf seine Wirksamkeit bei der Behandlung verschiedener Bindegewebskrankheiten (CTDs) untersucht, darunter rheumatoide Arthritis (RA), systemischer Lupus erythematodes, Dermatomyositis, Sklerodermie und Sjögren-Syndrom {svg_3}. Der JAK-STAT-Signalweg, auf den this compound abzielt, spielt eine Schlüsselrolle in der Pathogenese dieser Krankheiten {svg_4}.
Reduktion der Produktion mehrerer Zytokine
JAK-Inhibitoren wie this compound haben sich als potenziell wirksam erwiesen, die Produktion mehrerer Zytokine zu reduzieren und so Entzündungen zu unterdrücken {svg_5}. Diese Eigenschaft könnte bei der Behandlung verschiedener entzündlicher Erkrankungen von Vorteil sein.
Schneller Wirkungseintritt
Einer der Vorteile von JAK-Inhibitoren wie this compound ist ihr schneller Wirkungseintritt {svg_6}. Dies macht sie zu einer vielversprechenden Option für Erkrankungen, die eine schnelle Linderung der Symptome erfordern.
Geringere Kortikosteroidabhängigkeit
JAK-Inhibitoren können möglicherweise die Kortikosteroidabhängigkeit und die damit verbundenen unerwünschten Ereignisse verringern, insbesondere bei refraktären Fällen {svg_7}. Dies könnte die Lebensqualität von Patienten verbessern, die derzeit auf Kortikosteroide zur Behandlung angewiesen sind.
Sicherheit und Nebenwirkungen
Während this compound und andere JAK-Inhibitoren vielversprechend bei der Behandlung verschiedener Erkrankungen sind, ist es wichtig zu beachten, dass sie opportunistische Infektionen, insbesondere Virusinfektionen, verursachen können {svg_8}. Weitere klinische Daten, insbesondere zu hochspezifischen Inhibitoren, sind erforderlich, um die Wirksamkeit und Sicherheit der JAK-Hemmung bei CTDs zu beurteilen {svg_9}.
Wirkmechanismus
Target of Action
Solcitinib, also known as GSK2586184 or GLPG0778, is a selective inhibitor of Janus kinase 1 (JAK1) . JAK1 is a crucial component of the Janus Kinase–Signal Transducer and Activator of Transcription (JAK–STAT) pathway , which plays a significant role in intracellular signaling of cytokines of numerous cellular processes .
Mode of Action
As a JAK1 inhibitor, this compound competitively inhibits the enzymatic activity of JAK1 . This inhibition disrupts the JAK-STAT signaling pathway, leading to diminished cytokine actions and autoantibody secretion .
Biochemical Pathways
The JAK-STAT pathway is a critical signaling cascade that links cytokines, chemokines, and growth factors to the transcription of STAT-dependent genes . The pathway is involved in various cellular processes, including cell proliferation, differentiation, apoptosis, and immune regulation . By inhibiting JAK1, this compound disrupts this pathway, leading to changes in these cellular processes .
Result of Action
The inhibition of JAK1 by this compound leads to a decrease in the activation of the JAK-STAT pathway . This results in diminished cytokine actions and autoantibody secretion , which can help to alleviate symptoms in conditions such as psoriasis and systemic lupus erythematosus .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Solcitinib interacts with the JAK-STAT signaling pathway, which is a crucial hub for cytokine secretion mediating different inflammatory and cellular responses . The JAK-STAT pathway is involved in various biological processes such as hematopoiesis, immune fitness, tissue repair, inflammation, apoptosis, and adipogenesis . This compound, by inhibiting JAK1, can influence these processes.
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can suppress cellular activation, differentiation, and survival, leading to diminished cytokine actions and autoantibody secretion .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with JAK1. By inhibiting JAK1, this compound can prevent the activation of the JAK-STAT signaling pathway . This can lead to changes in gene expression, enzyme inhibition or activation, and alterations in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
Eigenschaften
IUPAC Name |
N-[5-[4-(3,3-dimethylazetidine-1-carbonyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-22(2)12-26(13-22)20(29)16-10-6-14(7-11-16)17-4-3-5-18-23-21(25-27(17)18)24-19(28)15-8-9-15/h3-7,10-11,15H,8-9,12-13H2,1-2H3,(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYACSQFXVMWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC4=NC(=NN43)NC(=O)C5CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1206163-45-2 | |
| Record name | Solcitinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206163452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SOLCITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V7GQ1260K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Q & A
Q1: What is the primary mechanism of action of Solcitinib?
A1: this compound is a potent and selective inhibitor of Janus kinases (JAKs), a family of intracellular tyrosine kinases involved in cytokine signaling. [] While the specific JAK isoforms inhibited by this compound are not explicitly stated in the provided abstracts, its mechanism of action suggests it likely targets JAK1, JAK2, or both, as these isoforms are often implicated in inflammatory responses. By inhibiting JAKs, this compound disrupts the signaling pathways of various cytokines involved in the pathogenesis of inflammatory diseases like psoriasis. []
Q2: What evidence exists for this compound's efficacy in treating psoriasis?
A2: While this compound has shown promise in preclinical studies, the provided research abstracts do not offer conclusive evidence for its efficacy in treating psoriasis. A scoping review highlighted that this compound is still in the early phases of development for psoriasis treatment and has not yet reached phase III clinical trials. [] This suggests further investigation is needed to determine its clinical efficacy and safety profile compared to existing therapies.
Q3: What is the current status of this compound's development as a therapeutic agent?
A5: Based on the available information, this compound appears to be in the early stages of development for psoriasis treatment. It has not yet progressed to Phase III clinical trials, which are crucial for confirming efficacy, determining optimal dosages, and assessing long-term safety in a larger patient population. [] More research is needed to determine its potential role in managing psoriasis compared to existing and emerging treatment options.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


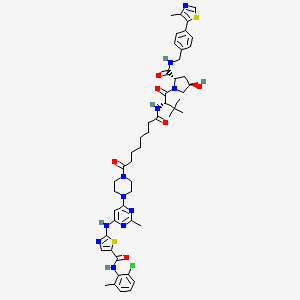
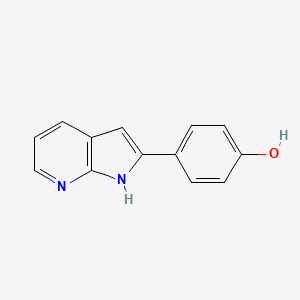
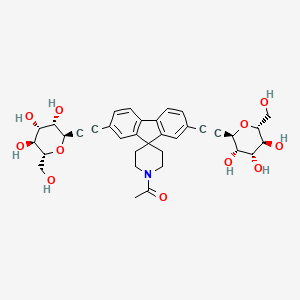
![(2S,3S)-3-(2-methoxyphenyl)-2-methyl-3-(1-naphthyl)-2-({4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)propanenitrile](/img/structure/B610841.png)

![7-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B610849.png)
![2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B610852.png)
